

Spectroscopic Profile of 1-Methylisatin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **1-Methylisatin**

Cat. No.: **B181951**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylisatin** (1-methyl-1H-indole-2,3-dione), a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the key spectroscopic characteristics, experimental protocols for data acquisition, and relevant biological pathway context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-methylisatin**, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1-Methylisatin**

Chemical Shift (δ) ppm	Multiplicity	Assignment	Solvent
7.60-7.54	m	2H (Aromatic)	CDCl ₃
7.12-7.08	m	1H (Aromatic)	CDCl ₃
6.88	d	1H (Aromatic)	CDCl ₃
3.22	s	3H (N-CH ₃)	CDCl ₃

m = multiplet, d = doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data for **1-Methylisatin**

Chemical Shift (δ) ppm	Assignment	Solvent
183.5	C=O (C3)	CDCl ₃
157.9	C=O (C2)	CDCl ₃
151.0	Quaternary C	CDCl ₃
138.5	Aromatic CH	CDCl ₃
125.0	Aromatic CH	CDCl ₃
123.8	Aromatic CH	CDCl ₃
117.5	Quaternary C	CDCl ₃
110.1	Aromatic CH	CDCl ₃
26.4	N-CH ₃	CDCl ₃

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **1-Methylisatin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1734	Strong	C=O stretch (ketone)
1612	Strong	C=O stretch (amide)
1470	Medium	Aromatic C=C stretch
1375	Medium	C-N stretch
758	Strong	C-H bend (ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-Methylisatin**

m/z	Relative Intensity	Assignment
161	100%	[M] ⁺ (Molecular Ion)
133	High	[M-CO] ⁺
105	Medium	[M-CO-CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

UV-Vis Spectroscopy

Table 5: UV-Vis Spectroscopic Data for **1-Methylisatin**

λ _{max} (nm)	Solvent
253	Ethanol
310	Ethanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **1-methylisatin** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
- Ensure the final sample height in the NMR tube is approximately 4-5 cm.

^1H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 20 ppm
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
- Parameters:
 - Pulse Program: zgpg30 (proton decoupled)

- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 240 ppm
- Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

IR Spectroscopy

- Technique: Attenuated Total Reflectance (ATR)
- Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond ATR accessory.
- Sample Preparation: Place a small amount of solid **1-methylisatin** directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR anvil to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

- Technique: Electron Ionization (EI)
- Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

- Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet.
- Ionization:
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
- Mass Analysis:
 - Scan Range: m/z 40-400
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

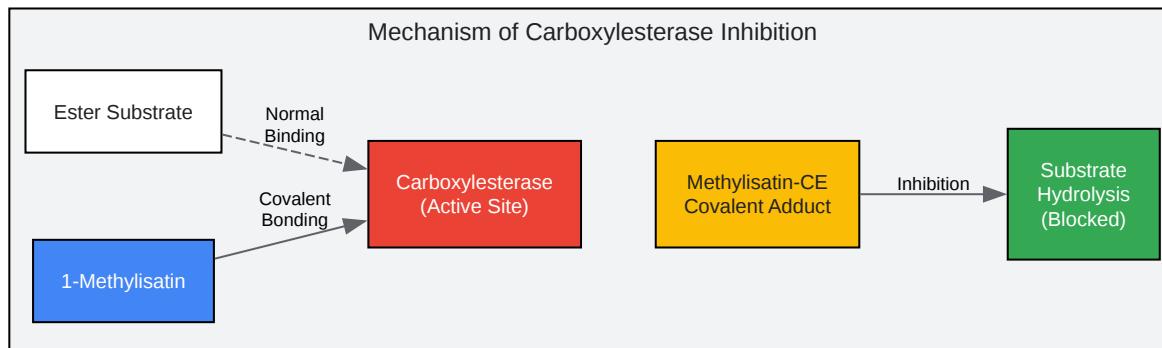
UV-Vis Spectroscopy

- Instrument: Shimadzu UV-1800 spectrophotometer (or equivalent).
- Sample Preparation:
 - Prepare a stock solution of **1-methylisatin** in ethanol.
 - Dilute the stock solution to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1 AU).
- Data Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum using the solvent (ethanol).
 - Record the sample spectrum over a wavelength range of 200-600 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Biological Context: Inhibition of Carboxylesterase

1-Methylisatin has been identified as an inhibitor of carboxylesterases (CEs), a class of enzymes involved in the metabolism of a wide range of xenobiotics and endogenous

compounds. The following diagram illustrates the proposed mechanism of inhibition.

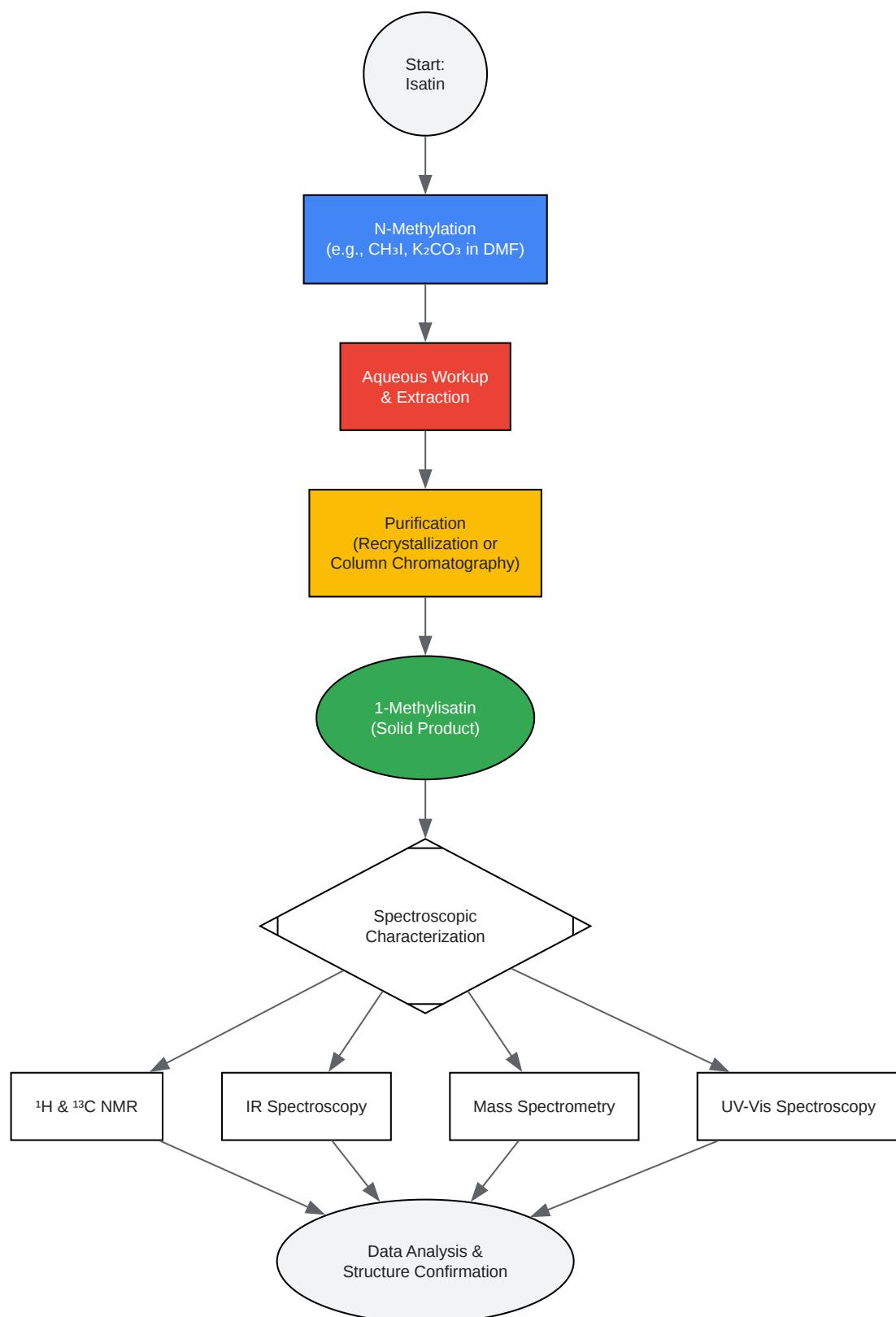


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*Carboxylesterase inhibition by **1-methylisatin**.*

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and subsequent spectroscopic characterization of **1-methylisatin**.

[Click to download full resolution via product page](#)*Workflow for **1-methylisatin** synthesis and analysis.*

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